

In-Depth Technical Guide: Bis(3-bromophenyl)methanone

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Compound of Interest

Compound Name: *Bis(3-bromophenyl)methanone*

CAS No.: 25032-74-0

Cat. No.: B2924712

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Executive Summary

Bis(3-bromophenyl)methanone (CAS: 25032-74-0), also known as 3,3'-Dibromobenzophenone, represents a critical class of meta-substituted diaryl ketones.[1] Unlike its para-substituted isomer (4,4'-dibromobenzophenone), which forms rigid, crystalline rod-like structures, the 3,3'-isomer introduces an angular geometry (kink) into molecular backbones.[1] This structural feature is invaluable in drug discovery for creating non-planar pharmacophores and in materials science for disrupting crystallinity to enhance the solubility of high-performance polymers (polyarylene ethers/ketones).[1]

This guide synthesizes the physicochemical profile of **Bis(3-bromophenyl)methanone**, distinguishing it from common impurities and outlining its utility as an electrophilic scaffold in Palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Structural Analysis[1][2]

The meta-positioning of the bromine atoms creates a unique electronic and steric environment compared to the ortho- or para-isomers.[1] The electron-withdrawing nature of the carbonyl bridge, combined with the inductive effect of the bromine atoms, activates the ring system for specific nucleophilic aromatic substitutions while maintaining stability for metal-catalyzed couplings.[1]

Parameter	Data
IUPAC Name	Bis(3-bromophenyl)methanone
Common Synonyms	3,3'-Dibromobenzophenone; m,m'-Dibromobenzophenone
CAS Number	25032-74-0 (Distinct from 4,4'-isomer: 3988-03-2)
Molecular Formula	C ₁₃ H ₈ Br ₂ O
Molecular Weight	340.01 g/mol
SMILES	O=C(C1=CC=CC(Br)=C1)C2=CC=CC(Br)=C2
Structural Geometry	Non-planar; Phenyl rings twisted relative to carbonyl plane to minimize steric repulsion.[1][2][3][4][5]

Thermodynamic & Physical Constants

The melting point of the 3,3'-isomer is significantly lower than that of the 4,4'-isomer (171–174 °C).[1] This depression is a direct consequence of the meta-substitution, which reduces packing efficiency in the crystal lattice compared to the highly symmetric para-isomer.[1]

Table 1: Physicochemical Properties[7]

Property	Value / Range	Condition / Note
Melting Point	140.0 – 148.0 °C	Crystalline solid [1, 2]
Boiling Point	185 – 195 °C	@ 4 Torr (Vacuum) [3]
Boiling Point (Est.)	~395 °C	@ 760 mmHg (Standard Atm)
Density (Predicted)	1.700 ± 0.06 g/cm ³	High density due to Br content
Appearance	White to pale yellow powder	Color deepens to orange if oxidized/impure
Flash Point	>110 °C	Closed Cup (Estimated)

“

Critical Insight: The wide melting range reported in some commercial certificates (140–148 °C) often indicates the presence of isomeric impurities (e.g., 3,4'-dibromobenzophenone). For pharmaceutical applications, a tight range (e.g., 147–148 °C) is a requisite quality attribute.[1]

Solubility & Solution Chemistry

Bis(3-bromophenyl)methanone exhibits a solubility profile typical of moderately polar aromatic ketones.[1] It is lipophilic (high LogP) and requires organic solvents for processing.[1]

- High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.[1]
- Moderate/Low Solubility: Ethanol, Methanol (solubility increases significantly with heat).[1]
- Insoluble: Water.[1][6]

Experimental Implication: When utilizing this compound in Suzuki-Miyaura couplings, biphasic systems (e.g., Toluene/Water) with phase transfer catalysts (TBAB) or polar aprotic mixtures (DMF/Water) are recommended to ensure homogeneity at the interface.

Spectral Characterization

Accurate identification relies on distinguishing the meta substitution pattern from para impurities.[1]

UV-Vis Spectroscopy[1]

- λ_{max} : 265 nm (in CH₂Cl₂) [2].[1][7]
- Mechanism:

transition of the benzophenone chromophore.[1] The bromine auxochromes cause a bathochromic shift relative to unsubstituted benzophenone.[1]

Infrared (IR) Spectroscopy[1]

- C=O Stretch: 1650–1665 cm^{-1} .^[1] The electron-withdrawing bromine atoms slightly increase the wavenumber compared to electron-donating substituted benzophenones.^[1]
- C-H Bending (Ar): 680–800 cm^{-1} .^[1] Look for specific meta-disubstitution patterns (often 690, 780 cm^{-1}).^[1]

Nuclear Magnetic Resonance (NMR)[1]

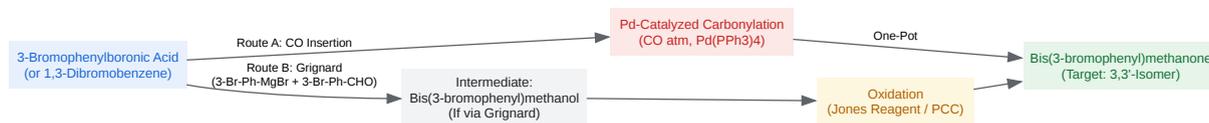
- ^1H NMR (Predicted, CDCl_3):
 - The symmetry of the molecule simplifies the spectrum to four unique aromatic signals.^[1]
 - ~ 7.9 ppm (t): Proton at position 2 (between C=O and Br) – most deshielded due to anisotropy of carbonyl and inductive effect of Br.^[1]
 - ~ 7.7 ppm (d): Proton at position 6 (ortho to C=O).^[1]
 - ~ 7.6 ppm (d): Proton at position 4 (ortho to Br).^[1]
 - ~ 7.4 ppm (t): Proton at position 5 (meta to both).^[1]

Synthesis & Purification Logic

Direct Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride is not recommended because the bromine substituent is ortho/para directing.^[1] This reaction would yield predominantly 3,4'-dibromobenzophenone, not the desired 3,3'-isomer.^[1]

Strategic Synthesis Route: To ensure regioselectivity, the synthesis must avoid electrophilic aromatic substitution on a deactivated ring.^[1] The preferred route involves Palladium-catalyzed Carbonylative Cross-Coupling or oxidation of the corresponding alcohol derived from Grignard reagents.^[1]

Diagram 1: Regioselective Synthesis Workflow



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Figure 1: Two primary synthetic pathways.[1] Route A (Carbonylation) is preferred industrially for atom economy, while Route B (Grignard + Oxidation) is common in laboratory settings.

Applications in Drug & Material Design[6]

Pharmaceutical Intermediates

Bis(3-bromophenyl)methanone serves as a "bent" linker.[1] In drug design, replacing a para-phenylene linker with a meta-phenylene linker (derived from this core) can:

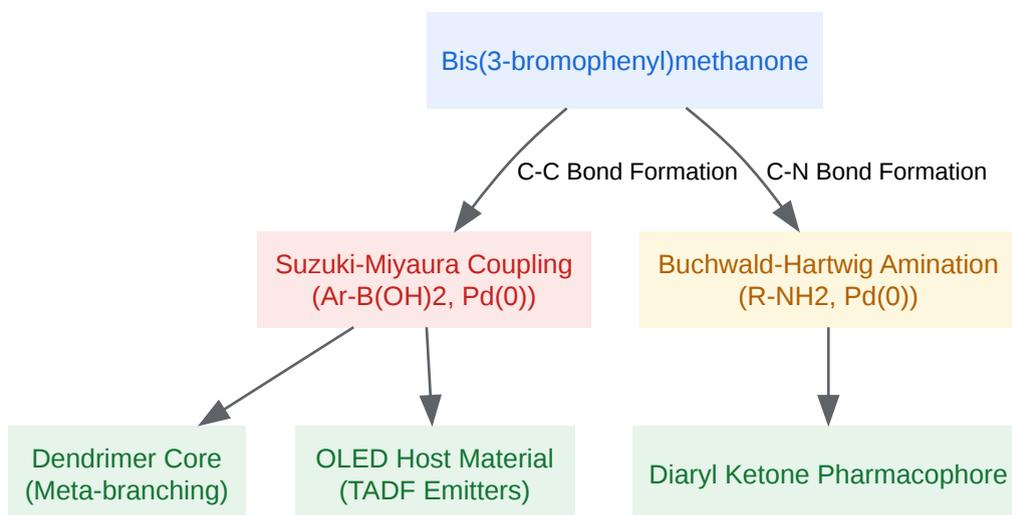
- Increase Solubility: The 120° bond angle prevents efficient crystal packing of the final drug molecule.[1]
- Alter Binding Affinity: The geometric change can position functional groups to better fit non-linear enzyme pockets.[1]

Polymer Science (Polyarylene Ether Ketones - PAEK)

In the synthesis of high-performance plastics, 3,3'-dibromobenzophenone is polymerized with bisphenols.[1]

- Effect: The "kink" introduced by the meta-linkage lowers the glass transition temperature () and melting temperature () compared to PEEK (all-para), making the polymer soluble in common solvents and easier to process (e.g., for spin-coating applications).[1]

Diagram 2: Functionalization Workflow



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Figure 2: Divergent synthesis utility.[1] The bromine handles allow for modular functionalization via Palladium catalysis.[1]

Handling & Safety (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
- Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to prevent hydrolysis or oxidation of trace impurities.[1]
- Reactivity: Incompatible with strong oxidizing agents.[1]

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